20-Tetracosene-1,18-diol

Melting point Thermal stability Hydrogen bonding

Sourcing authentic 20-Tetracosene-1,18-diol is challenging due to its absence as a common commercial standard, yet it is critical for precise lipid membrane studies and plant metabolomics. We provide a verified reference standard that eliminates the risk of structural mismatch from generic alcohols. - Exact Δ20E unsaturation and vicinal diol arrangement ensure valid experimental reproducibility in taro chemotaxonomy and semiochemical testing. - Predicted Kovats RI (2662.2 polar / 2741.5 non-polar) enables direct use as a GC-MS calibrant for long-chain alkenyl diol analysis. - Solid state at room temperature facilitates accurate gravimetric stock preparation, reducing workflow variability.

Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
CAS No. 151454-15-8
Cat. No. B15163390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Tetracosene-1,18-diol
CAS151454-15-8
Molecular FormulaC24H48O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCC=CCC(CCCCCCCCCCCCCCCCCO)O
InChIInChI=1S/C24H48O2/c1-2-3-4-18-21-24(26)22-19-16-14-12-10-8-6-5-7-9-11-13-15-17-20-23-25/h4,18,24-26H,2-3,5-17,19-23H2,1H3
InChIKeyJYZDOSWMZPZDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Tetracosene-1,18-diol: C24 Alkenyl Diol Overview


20-Tetracosene-1,18-diol (CAS 151454-15-8) is a C24 long-chain alkenyl diol belonging to the fatty alcohol class of lipids. Its structure features a 24-carbon backbone with a trans double bond at position C20–C21 (Δ20E) and two hydroxyl groups at the terminal C1 and internal C18 positions [1]. The compound occurs naturally as a constituent of the tubers of Colocasia esculenta antiquorum (taro) [2] and is cataloged in the Human Metabolome Database (HMDB0040887) as an expected but not yet quantified human metabolite [3]. Its defined unsaturation pattern and vicinal diol arrangement impart distinct physicochemical properties relative to saturated or mono‑unsaturated long‑chain alcohols, making it a specific target for studies in plant specialized metabolism, lipid biomarker discovery, and as a scaffold for semiochemical analog development [4].

Why Substitution with Saturated or Mono-Unsaturated Analogs Fails


In-class substitution of 20‑tetracosene-1,18‑diol with a generic C24 aliphatic alcohol or a saturated diol of similar carbon count is scientifically invalid due to three convergent structural features that collectively dictate its behavior. First, the precise position of the trans double bond at Δ20 alters the hydrophobic packing and membrane‑perturbing capacity relative to the fully saturated 1,18‑tetracosanediol (which does not exist as a commercial standard but serves as a theoretical comparator) . Second, the internal C18 hydroxyl group creates a distinct hydrogen‑bonding and surface activity profile that cannot be reproduced by either 1‑tetracosene (lacking both hydroxyls) or by symmetric α,ω‑diols such as 1,18‑octadecanediol [1]. Third, the combination of a C24 chain with a specific Δ20E unsaturation and a secondary alcohol at C18 is a signature of certain plant specialized metabolites, conferring species‑specific chemotaxonomic and potential semiochemical properties that are absent in commercially available, structurally simpler analogs [2]. Consequently, experimental reproducibility in lipid membrane studies, natural product dereplication, or insect pheromone analog testing demands the exact compound, not a presumed functional equivalent.

Quantitative Comparison with Closest Analogs


Elevated Melting Point vs. 1-Tetracosene

20‑Tetracosene‑1,18‑diol exhibits a melting point of 62–63 °C [1], which is approximately 16–17 °C higher than the 46–46.5 °C melting point of 1‑tetracosene, the corresponding mono‑unsaturated C24 hydrocarbon lacking any hydroxyl functionality [2]. This substantial increase in melting point is directly attributable to the presence of two hydroxyl groups—one primary at C1 and one secondary at C18—that enable intermolecular hydrogen bonding and increase lattice energy relative to the purely van der Waals interactions of 1‑tetracosene. The difference in physical state at room temperature (solid vs. near‑liquid) has practical implications for handling, formulation, and storage stability.

Melting point Thermal stability Hydrogen bonding

Reduced Lipophilicity and Enhanced Aqueous Solubility

The computed logP (octanol‑water partition coefficient) of 20‑tetracosene‑1,18‑diol is 8.76 [1], while the estimated logP for 1‑tetracosene is approximately 12.5 . This 3.7‑log‑unit reduction translates to a more than 5000‑fold increase in relative hydrophilicity (i.e., 10^3.7). Consistently, the predicted aqueous solubility of the diol is 8.6 × 10⁻⁵ g/L [2], whereas 1‑tetracosene is expected to be essentially insoluble in water (solubility not experimentally determined but inferred from extreme logP). The introduction of two hydroxyl groups markedly improves the compound‘s affinity for polar environments while retaining a substantial hydrophobic anchor.

Lipophilicity logP Water solubility Partition coefficient

Intermediate Chain-Length and Lipophilicity Profile

Within the family of long‑chain alkenyl diols, 20‑tetracosene‑1,18‑diol (C24) occupies an intermediate position between the shorter 1,18‑octadecanediol (C18) and the longer 10‑octacosene‑1,12‑diol (C28). Its logP of 8.76 [1] is substantially higher than the XlogP of 6.80 reported for 1,18‑octadecanediol [2], but lower than the logP of 9.59 reported for 10‑octacosene‑1,12‑diol [3]. Likewise, its aqueous solubility (8.6 × 10⁻⁵ g/L) is intermediate between the more soluble C18 diol (solubility data not directly comparable but expected to be higher) and the less soluble C28 diol (3.7 × 10⁻⁵ g/L) [4]. This gradation demonstrates that the C24, Δ20‑diol architecture provides a specific hydrophobic‑hydrophilic balance distinct from both shorter and longer chain homologs.

Chain length logP Hydrophobic balance Membrane interaction

Distinct GC Retention Index

20‑Tetracosene‑1,18‑diol possesses a predicted Kovats retention index of 2662.2 on a standard polar GC column and 2741.5 on a standard non‑polar column [1]. These values are specific to the underivatized diol and provide a definitive fingerprint for compound identification in complex mixtures. In contrast, 1‑tetracosene (the hydrocarbon analog) exhibits a much lower retention index on non‑polar phases (estimated ~2400–2500 based on chain‑length correlations), while 1,18‑octadecanediol (C18) would elute considerably earlier. The unique retention index allows researchers to differentiate 20‑tetracosene‑1,18‑diol from co‑occurring fatty alcohols and hydrocarbons in plant extracts or environmental samples without requiring authentic standards of every possible analog.

Gas chromatography Kovats retention index Analytical differentiation Metabolomics

Validated Application Scenarios


Phytochemical Profiling and Chemotaxonomic Marker Studies

20‑Tetracosene‑1,18‑diol is a verified constituent of Colocasia esculenta antiquorum tubers [1]. Its distinct chromatographic retention index (RI 2662.2 polar / 2741.5 non‑polar) and intermediate logP (8.76) enable unambiguous LC‑MS or GC‑MS identification in plant metabolomics workflows [2]. Researchers investigating the specialized metabolism of taro or related aroids can employ this compound as a reference standard to confirm the presence of this specific Δ20‑diol and distinguish it from co‑occurring C28 diols (e.g., 10‑octacosene‑1,12‑diol) or saturated fatty alcohols, thereby supporting chemotaxonomic classification and studies of plant defense metabolites.

Semiochemical Analog Development and Insect Chemical Ecology

Although 20‑tetracosene‑1,18‑diol itself is not yet reported as a primary pheromone component, its structural features—a C24 backbone, a terminal double bond, and a mid‑chain secondary alcohol—mirror the general architecture of known lepidopteran and hymenopteran semiochemicals [1]. The compound‘s reduced lipophilicity (logP 8.76 vs. ~12.5 for 1‑tetracosene) and elevated melting point (62–63 °C) suggest that it may exhibit different volatility and substrate adhesion properties compared to hydrocarbon‑only analogs [2]. Researchers developing pheromone blends or investigating structure‑activity relationships in insect olfaction can use this compound as a scaffold to probe the role of hydroxylation and unsaturation position on bioactivity, particularly in species where C24 alkenes are known behavioral cues.

Lipid Membrane Model Systems and Amphiphile Calibration

The defined balance between hydrophobic chain length (C24), unsaturation (Δ20E), and dual hydroxyl groups (C1, C18) makes 20‑tetracosene‑1,18‑diol a valuable calibrant for studying the effect of mid‑chain polarity on lipid bilayer properties. Its intermediate logP (8.76) and melting point (62–63 °C) place it between fully saturated long‑chain diols (higher melting, lower solubility) and mono‑unsaturated hydrocarbons (lower melting, extreme hydrophobicity) [1]. In Langmuir trough experiments, supported lipid bilayer formation, or molecular dynamics simulations, this compound can serve as a reference amphiphile to quantify the energetic contributions of internal hydroxyl groups to membrane packing and permeability—a parameter not accessible with simpler α,ω‑diols.

Analytical Method Development and Quality Control Standard

The predicted Kovats retention indices (2662.2 polar / 2741.5 non‑polar) provide a specific, quantitative target for GC‑MS method development [1]. Unlike broad‑range fatty alcohol mixtures, 20‑tetracosene‑1,18‑diol offers a single, well‑defined elution peak that can be used to optimize temperature programs, column selection, and derivatization protocols for the analysis of long‑chain alkenyl diols. Its solid state at room temperature also facilitates accurate gravimetric preparation of stock solutions, reducing variability compared to liquid or waxy analogs. For laboratories performing non‑targeted metabolomics or environmental lipidomics, this compound serves as a retention time and mass spectral anchor.

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